

Spectroscopic and Synthetic Profile of (6-Methoxypyridin-3-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (6-Methoxypyridin-3-yl)methanamine dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic route for the versatile aminopyridine derivative, (6-Methoxypyridin-3-yl)methanamine. This compound is of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in a variety of biologically active molecules. This document details predicted spectroscopic data, a plausible experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for (6-Methoxypyridin-3-yl)methanamine, the following data is predicted based on established principles of NMR and IR spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H and ^{13}C NMR spectral data are crucial for the structural elucidation and purity assessment of (6-Methoxypyridin-3-yl)methanamine.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	d	1H	H-2 (Pyridine)
~7.6	dd	1H	H-4 (Pyridine)
~6.7	d	1H	H-5 (Pyridine)
~3.9	s	3H	-OCH ₃
~3.8	s	2H	-CH ₂ -NH ₂
~1.6	br s	2H	-NH ₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~163	C-6 (Pyridine)
~148	C-2 (Pyridine)
~138	C-4 (Pyridine)
~128	C-3 (Pyridine)
~110	C-5 (Pyridine)
~53	-OCH ₃
~43	-CH ₂ -NH ₂

Mass Spectrometry (MS)

Mass spectrometry data is vital for confirming the molecular weight of the target compound. The predicted data is based on the compound's molecular formula, C₇H₁₀N₂O.

Table 3: Predicted Mass Spectrometry Data

Ion	m/z (Predicted)
[M+H] ⁺	139.0866
[M+Na] ⁺	161.0685
[M+K] ⁺	177.0424

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information regarding the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium, Broad	N-H stretch (amine)
3050-3000	Weak	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1580	Strong	C=N, C=C stretch (pyridine ring)
1480-1450	Medium	CH ₂ scissoring
1250-1200	Strong	C-O stretch (aryl ether)
1050-1000	Strong	C-N stretch (amine)

Experimental Protocols

The following section outlines a representative synthetic protocol for the preparation of (6-Methoxypyridin-3-yl)methanamine, followed by standard procedures for its characterization using NMR, MS, and IR spectroscopy.

Synthesis of (6-Methoxypyridin-3-yl)methanamine via Reduction of 6-Methoxynicotinonitrile

This protocol describes a common and effective method for the synthesis of the target compound.

Materials:

- 6-Methoxynicotinonitrile
- Lithium aluminum hydride (LiAlH_4) or Raney Nickel/ H_2
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous sodium sulfate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF.
- **Addition of Starting Material:** A solution of 6-methoxynicotinonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH_4 at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).
- **Quenching:** The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH_4 and results in the formation of a granular precipitate.

- **Work-up:** The resulting suspension is filtered, and the inorganic salts are washed thoroughly with the reaction solvent. The combined organic filtrates are dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure to yield the crude (6-Methoxypyridin-3-yl)methanamine. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

^1H and ^{13}C NMR Spectroscopy:

- **Sample Preparation:** A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in peak assignments.

Mass Spectrometry:

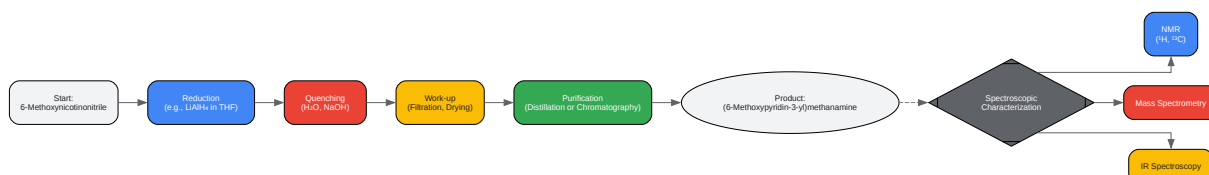
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Data Acquisition:** The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion and other adducts.

Infrared Spectroscopy:

- **Sample Preparation:** A small amount of the liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, a KBr pellet can be prepared for a solid sample.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of (6-Methoxypyridin-3-yl)methanamine.



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Caption: Synthetic and analytical workflow for (6-Methoxypyridin-3-yl)methanamine.

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